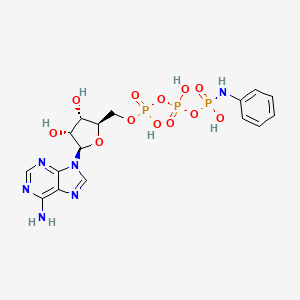

ATP gamma-Anilide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ATP gamma-Anilide, also known as this compound, is a useful research compound. Its molecular formula is C16H21N6O12P3 and its molecular weight is 582.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photoaffinity Labeling of Proteins

ATP gamma-anilide has been utilized in photoaffinity labeling studies to investigate the interactions between ATP-sensitive potassium channels and their regulatory proteins. Research conducted by Tanabe et al. demonstrated that this compound can effectively label the Kir6.2 subunit of KATP channels, providing insights into the binding mechanisms and structural differences between nucleotide binding sites on different channel components .

Substrate for RNA Polymerase

In studies examining transcription mechanisms, this compound has been shown to serve as a substrate for DNA-dependent RNA polymerase in Escherichia coli. This application highlights its role in initiating transcription processes and understanding the dynamics of RNA synthesis .

Kinase Compatibility Studies

Research into kinase interactions has revealed that this compound can be used to evaluate the efficiency of various kinases. For instance, quantitative mass spectrometry studies have indicated that modifications at the gamma-phosphate position can significantly influence kinase activity and substrate conversion rates .

Cellular Signaling Pathways

This compound is also implicated in cellular signaling pathways, particularly in the activation of muscarinic potassium currents. Studies show that it can induce significant changes in ion channel activity, suggesting its potential as a modulator in cellular signaling mechanisms .

Comparative Data Table

The following table summarizes key findings related to this compound applications:

Case Study 1: Investigating KATP Channels

A detailed study by Tanabe et al. utilized this compound to analyze its binding affinity to Kir6.2 subunits of KATP channels. The study highlighted how modifications at the adenine ring affected binding efficiency and provided insights into the regulatory mechanisms governing these critical ion channels.

Case Study 2: Transcription Mechanisms

Research on transcription initiation demonstrated that this compound could serve as a substrate for RNA polymerase, facilitating the incorporation of modified nucleotides into RNA strands. This capability was crucial for experiments aimed at understanding transcriptional regulation and enzyme specificity.

Análisis De Reacciones Químicas

Role as Kinase Substrate

ATP gamma-anilide interacts with kinases, enzymes that regulate diverse biological processes by catalyzing the transfer of phosphate groups from ATP to substrate molecules.

This compound can effectively compete with ATP in enzymatic reactions, influencing pathways like protein synthesis and signal transduction. Its structure allows it to interact with specific enzymes, potentially altering their activity and providing insights into their mechanisms.

Interactions with Proteins and Enzymes

Interaction studies have revealed the capacity of This compound to bind with different proteins and enzymes. Surface plasmon resonance and mass spectrometry are used to analyze binding affinities and kinetics. The anilide modification allows it to exhibit distinct interaction profiles compared to standard ATP, making it valuable for probing enzyme active sites and understanding conformational changes during catalysis.

Comparison with Other ATP Analogs

This compound stands out due to its unique structural modification that enhances its interactions with enzymes compared to its unmodified counterparts. This modification influences its biological activity and provides new avenues for research into enzyme mechanisms and drug design.

Structural Modifications and Biological Roles of Adenosine Phosphates

| Compound | Structure Modification | Biological Role | Unique Features |

|---|---|---|---|

| Adenosine Triphosphate | None | Energy transfer | Universal energy carrier |

| Adenosine Triphosphate Gamma-Anilide | Anilide group at gamma phosphate | Kinase substrate | Enhanced binding properties |

| Adenosine Monophosphate | None | Signaling molecule | Involved in cyclic adenosine monophosphate signaling |

| Adenosine Diphosphate | None | Energy transfer, Signaling molecule in platelets | Acts as a signaling molecule in platelets |

Influence of Linker Length and Polarity on Kinase Compatibility

The length and polarity of the linker between ATP and the modifying group significantly affect kinase compatibility . Studies using quantitative mass spectrometry (QMS) with ATP analogs containing biotin, dansyl, or arylazide groups showed that the ATP-dansyl derivative had the highest conversions with kinases . The all-carbon diamine linker and sulfonamide group in ATP-dansyl may contribute to its high efficiency .

Conversion Efficiency of ATP Analogs with Different γ-Phosphate Groups

| Analog | γ-phosphate group | Conversion a |

|---|---|---|

| 6a | 72% | |

| 6b | 27% | |

| 9a | 62% |

a Percentage conversion was determined using QMS by comparing to ATP phosphorylation (set to 100 %) .

Role of the Sulfonamide Group

The presence of a sulfonamide group in ATP analogs enhances kinase conversion efficiency . ATP analogs containing a six-carbon linker with either a benzoyl or benzene sulfonyl group were synthesized and tested for kinase-catalyzed phosphorylation . The ATP-benzenesulfonamide derivative displayed high conversion rates, similar to ATP-dansyl, suggesting that a sulfonamide group promotes high conversion .

Conversion Efficiency of ATP Analogs with Benzoyl and Benzenesulfonyl Groups

| Analog | γ-phosphate group | Conversion a (PKA) | Conversion a (CK2) |

|---|---|---|---|

| 6e | 61% | 36% | |

| 13 | 94% | 83% |

a Percentage conversion was determined using quantitative MS by comparing to ATP phosphorylation (set to 100 %) .

Cautions in Interpreting Experimental Results

Experiments involving ATP gamma S must be interpreted cautiously, as cytosolic application of ATP gamma S can lead to G-protein activation . ATP gamma S, an ATP analog, elicits a progressive increase of the muscarinic potassium channel current, IK(M), in the absence of agonists . Incubation of atrial homogenates with [35S]ATP gamma S leads to the formation of significant amounts of [35S]GTP gamma S, suggesting that activation of IK(M) by ATP gamma S arises indirectly through its conversion into GTP gamma S by cellular enzymes .

Propiedades

Número CAS |

52830-41-8 |

|---|---|

Fórmula molecular |

C16H21N6O12P3 |

Peso molecular |

582.29 g/mol |

Nombre IUPAC |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-phenylphosphonamidic acid |

InChI |

InChI=1S/C16H21N6O12P3/c17-14-11-15(19-7-18-14)22(8-20-11)16-13(24)12(23)10(32-16)6-31-36(27,28)34-37(29,30)33-35(25,26)21-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,23-24H,6H2,(H,27,28)(H,29,30)(H2,17,18,19)(H2,21,25,26)/t10-,12-,13-,16-/m1/s1 |

Clave InChI |

WGONRKWYOCBBTI-XNIJJKJLSA-N |

SMILES |

C1=CC=C(C=C1)NP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES isomérico |

C1=CC=C(C=C1)NP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES canónico |

C1=CC=C(C=C1)NP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Sinónimos |

adenosine triphosphate gamma-anilide ATP gamma-anilide gamma-anilide ATP GAN-ATP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.